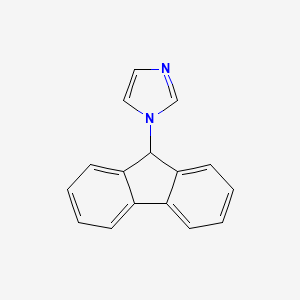
1-(9H-fluoren-9-yl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-fluoren-9-yl)-1H-imidazole: is a compound that features a fluorenyl group attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-fluoren-9-yl)-1H-imidazole typically involves the reaction of 9H-fluorene with imidazole under specific conditions. One common method involves the use of a base such as potassium hydroxide (KOH) in a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(9H-fluoren-9-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Substitution: The imidazole ring can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Fluorenone derivatives.
Substitution: Halogenated imidazole derivatives.
Applications De Recherche Scientifique
Chemistry: 1-(9H-fluoren-9-yl)-1H-imidazole is used as a building block in organic synthesis, particularly in the creation of more complex heterocyclic compounds .
Biology: In biological research, this compound can be used as a fluorescent probe due to the inherent fluorescence of the fluorenyl group .
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings .
Mécanisme D'action
The mechanism of action of 1-(9H-fluoren-9-yl)-1H-imidazole involves its interaction with molecular targets through the imidazole ring. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The fluorenyl group can interact with hydrophobic regions of proteins, enhancing binding affinity .
Comparaison Avec Des Composés Similaires
- 9H-fluoren-9-ylmethyl piperidine
- 9H-fluoren-9-ylmethoxycarbonyl amino acids
- 9H-fluoren-9-ylmethyl chloroformate
Uniqueness: 1-(9H-fluoren-9-yl)-1H-imidazole stands out due to the combination of the fluorenyl group and the imidazole ring, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .
Propriétés
Formule moléculaire |
C16H12N2 |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
1-(9H-fluoren-9-yl)imidazole |
InChI |
InChI=1S/C16H12N2/c1-3-7-14-12(5-1)13-6-2-4-8-15(13)16(14)18-10-9-17-11-18/h1-11,16H |
Clé InChI |
TULIZIRHYBBLAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)N4C=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


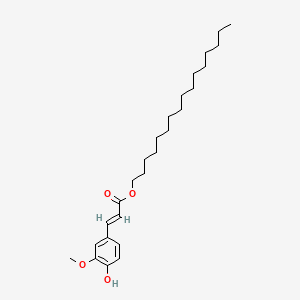
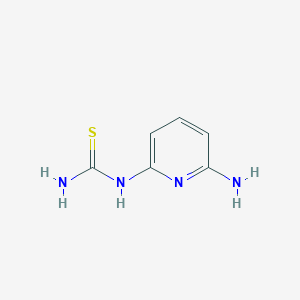
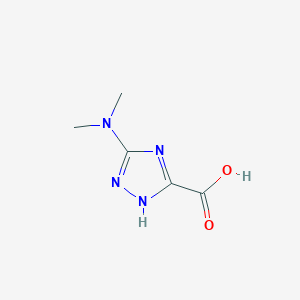
![N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide](/img/structure/B13891679.png)
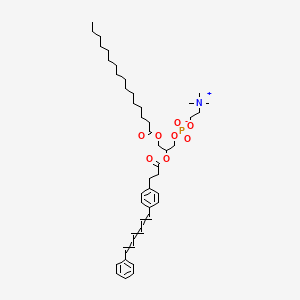
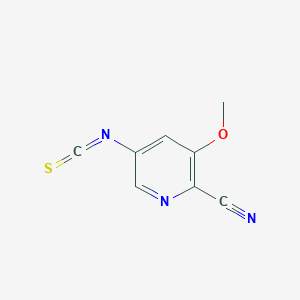
![Methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13891725.png)
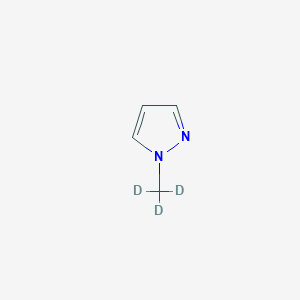

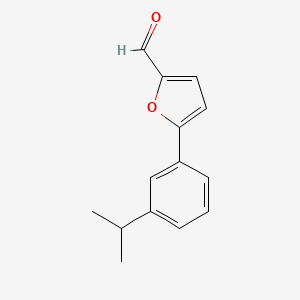
![4,4-Difluoro-1-oxaspiro[4.5]decan-8-one](/img/structure/B13891739.png)
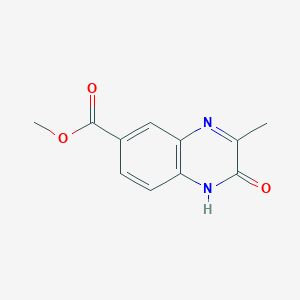

![rel-(1R,3s,5S,6r)-6-(tert-butoxycarbonylamino)bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13891763.png)
